
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce oxygen into the fatty acid chain. The reaction conditions often include the presence of molecular oxygen and specific pH levels to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods can be scaled up to produce large quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroperoxy and hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming different isomers.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroperoxy derivatives, hydroxyl derivatives, and various isomers of the original compound. These products can have different biological activities and applications .
Applications De Recherche Scientifique
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: This compound plays a role in cell signaling and inflammation, making it a subject of interest in biological research.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of lipoxygenases and other enzymes involved in the metabolism of fatty acids. This modulation can lead to the production of various signaling molecules that play a role in inflammation and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Hydroxyoctadecadienoic acid: Another oxylipin with similar biological activities.
9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid: A related compound with different structural isomers.
12-Oxophytodienoic acid: A precursor in the biosynthesis of jasmonic acid, another important signaling molecule
Uniqueness
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is unique due to its specific structure and the particular biological pathways it influences. Its ability to modulate inflammation and cell signaling makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
70597-03-4 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
13-hydroxy-12-oxooctadeca-9,15-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h3,8,10-11,16,19H,2,4-7,9,12-15H2,1H3,(H,21,22) |
Clé InChI |
CXXMQDYRBRVCTH-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(C(=O)CC=CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



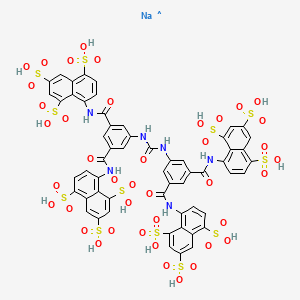
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
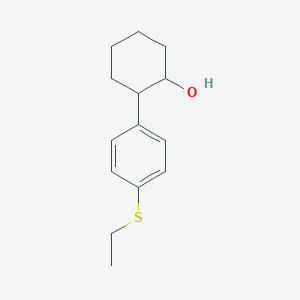
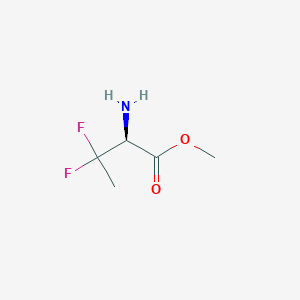
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
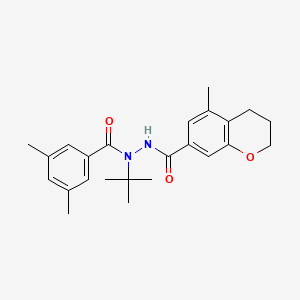

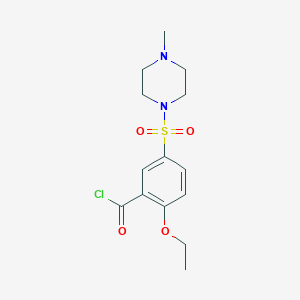
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)

![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
